N-(4-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
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Overview
Description
N-(4-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is a complex organic compound that features a thiazole ring, a furan ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Furan Ring: The furan ring can be introduced via a Suzuki coupling reaction, where a furan boronic acid is coupled with a halogenated precursor.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, where the amine group of the thiazole derivative reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and furan rings, leading to the formation of sulfoxides or sulfones and furanones, respectively.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones, and furanones.
Reduction: Amines.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
N-(4-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which N-(4-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and furan rings can participate in π-π stacking interactions, while the carboxamide group can form hydrogen bonds, stabilizing the compound’s binding to its target. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide: Similar structure but with a benzamide group instead of a furan ring.
N-(4-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)pyridine-2-carboxamide: Contains a pyridine ring instead of a furan ring.
Uniqueness
N-(4-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is unique due to the combination of its thiazole and furan rings, which confer distinct electronic and steric properties. This uniqueness allows it to interact with biological targets in ways that similar compounds cannot, potentially leading to novel therapeutic applications.
Properties
IUPAC Name |
N-[4-[2-(2,3-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-11-5-3-6-14(12(11)2)20-16(22)9-13-10-25-18(19-13)21-17(23)15-7-4-8-24-15/h3-8,10H,9H2,1-2H3,(H,20,22)(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYTWYBGOUGWLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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